3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to the 3 and 5 positions of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the cyclization of hydrazine derivatives with 1,3-diketones. One common method is the reaction of 2,4-dimethoxybenzoyl hydrazine with 2,4-dimethoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The methoxy groups can enhance its binding affinity to target proteins, leading to modulation of biological pathways. In materials science, its electronic properties can be exploited to develop new materials with desired characteristics.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but with methoxy groups at the 4-position.
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Similar structure but with additional methoxy groups at the 3-position.
3,5-bis(2,4-dihydroxyphenyl)-1H-pyrazole: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness
3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions can enhance its solubility and binding affinity to target molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-22-12-5-7-14(18(9-12)24-3)16-11-17(21-20-16)15-8-6-13(23-2)10-19(15)25-4/h5-11H,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTOXKFIQZVZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2)C3=C(C=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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